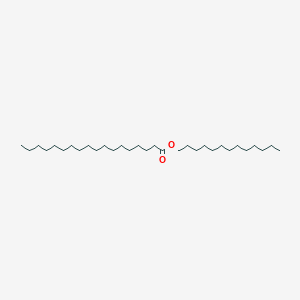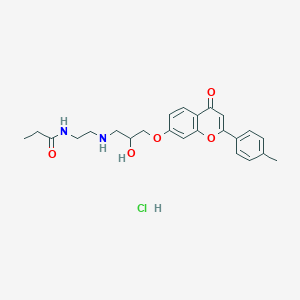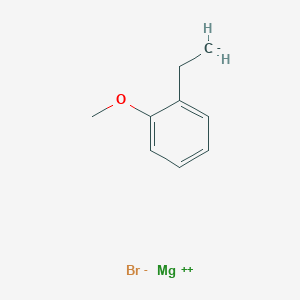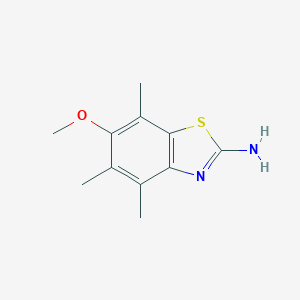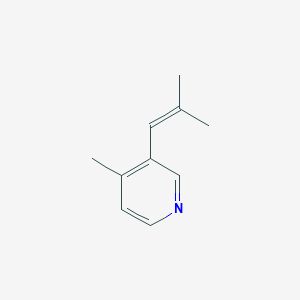
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is a heterocyclic organic compound that belongs to the pyridine family. It is commonly known as piperidine and is widely used in the chemical industry as a solvent, reagent, and building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is not well understood. However, it is known to act as a weak base and can form hydrogen bonds with other molecules. It can also undergo various chemical reactions, including oxidation and reduction reactions.
Biochemical and Physiological Effects:
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has various biochemical and physiological effects. It is known to be toxic to humans and can cause irritation to the skin, eyes, and respiratory system. It can also cause liver and kidney damage if ingested or inhaled. It is not recommended for human consumption or use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has several advantages and limitations for lab experiments. It is a versatile reagent and solvent that can be used in various chemical reactions. It is also readily available and relatively inexpensive. However, it is toxic and can be hazardous to handle. Proper safety precautions should be taken when using Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) in lab experiments.
Direcciones Futuras
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has several future directions for research. It can be used as a building block for the synthesis of new organic compounds with improved properties. It can also be used in the development of new pharmaceuticals and agrochemicals. Further research is needed to understand its mechanism of action and to develop safer and more efficient methods for its synthesis and use.
In conclusion, Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is a versatile organic compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has the potential to contribute significantly to the chemical industry and scientific research, but proper safety precautions should be taken when handling it.
Métodos De Síntesis
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) can be synthesized by the reaction of 4-methyl-3-(2-methyl-1-propenyl) pyridine with hydrogen gas in the presence of a palladium catalyst. The reaction takes place at high temperature and pressure and yields Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) in high purity.
Aplicaciones Científicas De Investigación
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has various scientific research applications. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a solvent and reagent in various chemical reactions. Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is widely used in the chemical industry, and its applications are continually expanding.
Propiedades
Número CAS |
111422-56-1 |
|---|---|
Nombre del producto |
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
4-methyl-3-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-7H,1-3H3 |
Clave InChI |
ZFRAFGDYNFRVDY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)C=C(C)C |
SMILES canónico |
CC1=C(C=NC=C1)C=C(C)C |
Sinónimos |
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
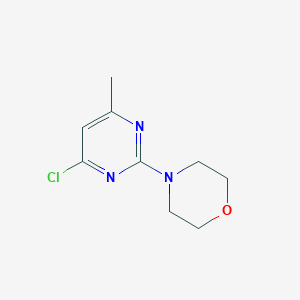


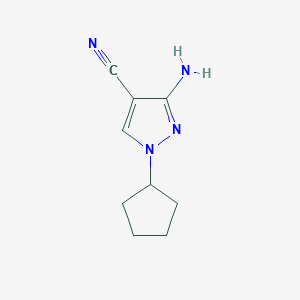
![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)
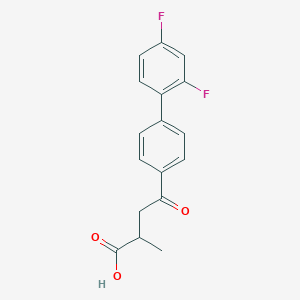
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)
